molecular formula C37H64N10O11 B12585841 L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine CAS No. 644966-52-9

L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine

Cat. No.: B12585841
CAS No.: 644966-52-9
M. Wt: 825.0 g/mol
InChI Key: QOZHPXNCCAZDOU-IJIHMKTDSA-N
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Description

L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine is a peptide composed of eight amino acids: serine, lysine, lysine, serine, lysine, threonine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound is scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine hydroxyl derivatives.

Scientific Research Applications

L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-lysyl-L-lysyl-L-seryl-L-lysyl-L-threonyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

644966-52-9

Molecular Formula

C37H64N10O11

Molecular Weight

825.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C37H64N10O11/c1-22(50)30(36(56)45-28(37(57)58)19-23-11-3-2-4-12-23)47-34(54)27(15-7-10-18-40)44-35(55)29(21-49)46-33(53)26(14-6-9-17-39)43-32(52)25(13-5-8-16-38)42-31(51)24(41)20-48/h2-4,11-12,22,24-30,48-50H,5-10,13-21,38-41H2,1H3,(H,42,51)(H,43,52)(H,44,55)(H,45,56)(H,46,53)(H,47,54)(H,57,58)/t22-,24+,25+,26+,27+,28+,29+,30+/m1/s1

InChI Key

QOZHPXNCCAZDOU-IJIHMKTDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)N)O

Origin of Product

United States

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